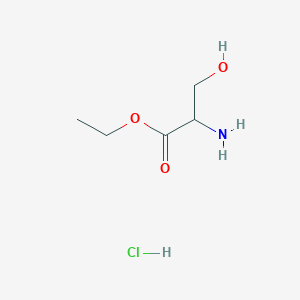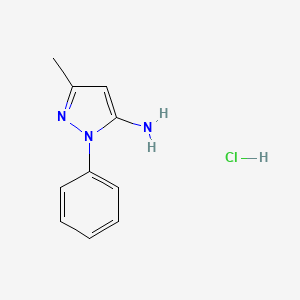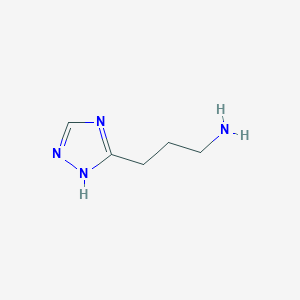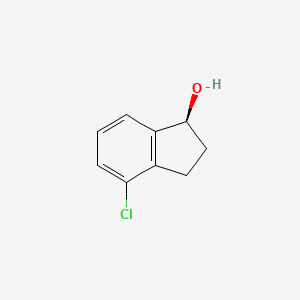
3-methoxypropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypropanethioamide, also known as 3-MPA, is a sulfur-containing organic compound with the molecular formula C3H9NS. It is a colorless, odorless, and flammable liquid that is soluble in water and organic solvents. 3-MPA is used in a variety of applications, including as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of various sulfur-containing compounds, such as thiols and thioesters. Additionally, 3-MPA has been studied as a potential therapeutic agent for a variety of diseases, such as cancer and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 3-Methoxypropanethioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methoxypropanethioamide has been shown to inhibit the activity of certain proteins, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Methoxypropanethioamide has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, it has been shown to have potential neuroprotective effects, as well as potential anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methoxypropanethioamide in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, it is relatively stable and has a wide range of potential applications. The main limitation of using 3-methoxypropanethioamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of 3-Methoxypropanethioamide. For example, further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research is needed to explore its potential applications in the synthesis of sulfur-containing compounds, such as thiols and thioesters. Finally, further research is needed to explore its potential applications in the development of novel drugs and other compounds.
Synthesemethoden
3-Methoxypropanethioamide is typically synthesized by a method known as the Michaelis-Arbuzov reaction. This reaction involves the reaction of a thiol compound with an aldehyde in the presence of a base. The reaction typically takes place at temperatures between 70-80°C and produces 3-methoxypropanethioamide as a product. Other methods of synthesis include the reaction of an alkyl halide with a thiol, the reaction of a thiol with an alkylating agent, and the reaction of a thiol with an alkyl halide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-Methoxypropanethioamide has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential use in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential use in the synthesis of thiols and thioesters, and as a potential therapeutic agent for a variety of diseases, such as cancer and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
3-methoxypropanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-6-3-2-4(5)7/h2-3H2,1H3,(H2,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNZQROJVNACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropanethioamide | |
CAS RN |
1016740-19-4 |
Source


|
| Record name | 3-methoxypropanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)



![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)


![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)


